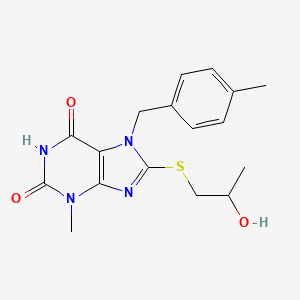
3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical entity notable for its complex structure, which suggests potential utility across various fields of scientific research and industrial applications. This compound includes several functional groups—fluorine, methoxyacetyl, tetrahydroquinolin, and benzenesulfonamide—each contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Initial steps may include the preparation of intermediate compounds such as 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline and 3-fluorobenzenesulfonyl chloride. These intermediates then undergo nucleophilic substitution reactions, coupling reactions, and protective group strategies to achieve the desired final product. Reaction conditions, such as the choice of solvent (e.g., dichloromethane or ethanol), temperature (ranging from 0°C to 100°C), and catalysts or reagents (e.g., bases like triethylamine or acids like hydrochloric acid), play critical roles in optimizing the yield and purity of the compound.
Industrial Production Methods
For large-scale production, continuous flow synthesis and automated reactors can streamline the process, ensuring consistent quality and efficiency. Industrial methods might also employ microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and reduce production times.
化学反应分析
Types of Reactions
The compound 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is subject to various chemical reactions, such as:
Oxidation and Reduction: The methoxyacetyl group may undergo oxidation reactions using agents like potassium permanganate, yielding carboxylic acids. Conversely, reduction reactions could employ hydrogenation or metal hydrides (e.g., sodium borohydride).
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium on carbon or bases like sodium hydride.
Common Reagents and Conditions
Typical reagents include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (hydrogen gas, sodium borohydride), and coupling reagents (N,N'-dicyclohexylcarbodiimide for amide formation). Reaction conditions such as pH, temperature, and solvent choice are crucial for directing the desired transformation.
Major Products
Major products depend on the specific reactions undertaken. For instance, oxidation of the methoxyacetyl group yields carboxylic acids, while nucleophilic substitution on the sulfonamide group might produce various derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules or as a functional moiety in material science applications.
Biology
In biology, it might act as a probe for studying enzyme-substrate interactions due to its diverse functional groups.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of novel polymers, coatings, or catalysts.
作用机制
The mechanism of action of 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group, for example, can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, effectively blocking the active site. The fluorine atom can enhance binding affinity and metabolic stability, making the compound more effective in its biological roles.
相似化合物的比较
Unique Features
The presence of a tetrahydroquinoline moiety coupled with a fluorinated benzenesulfonamide and a methoxyacetyl group distinguishes 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide from other compounds. This unique arrangement confers specific chemical and biological properties.
Similar Compounds
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
3-fluoro-N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
These compounds share similar structural frameworks but vary in their substituents, which can alter their reactivity and applications.
This detailed exploration of this compound showcases its complex synthesis, diverse reactivity, and broad range of applications in scientific research and industry.
属性
IUPAC Name |
3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-12-18(22)21-9-3-4-13-7-8-15(11-17(13)21)20-26(23,24)16-6-2-5-14(19)10-16/h2,5-8,10-11,20H,3-4,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEKOKFOWPDPBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
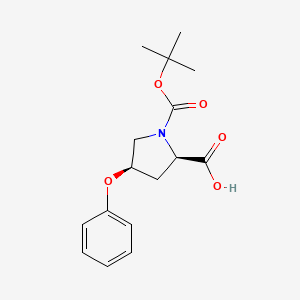
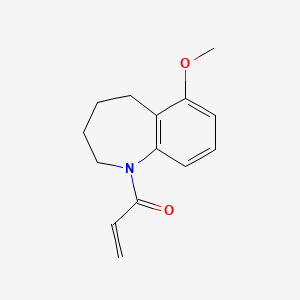
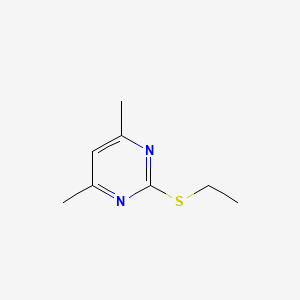
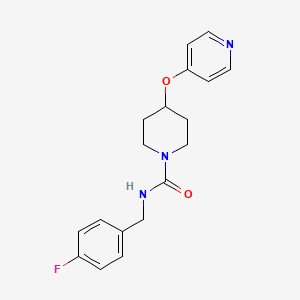
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2410786.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
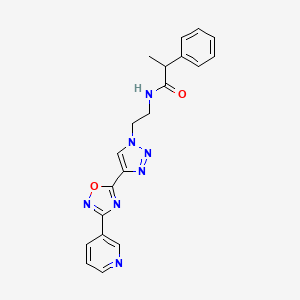
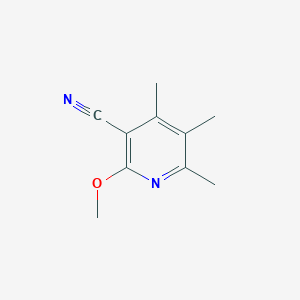
![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)
